4-Ethylphenyl chloroformate

Description

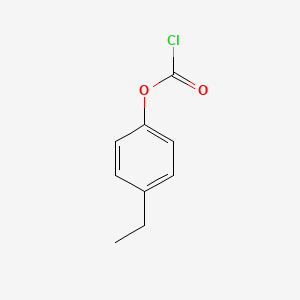

Structure

3D Structure

Properties

Molecular Formula |

C9H9ClO2 |

|---|---|

Molecular Weight |

184.62 g/mol |

IUPAC Name |

(4-ethylphenyl) carbonochloridate |

InChI |

InChI=1S/C9H9ClO2/c1-2-7-3-5-8(6-4-7)12-9(10)11/h3-6H,2H2,1H3 |

InChI Key |

DBCVMTMQKDXRTK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 4 Ethylphenyl Chloroformate

Established Synthetic Pathways to Aryl Chloroformates

The synthesis of aryl chloroformates, including 4-Ethylphenyl chloroformate, is predominantly achieved through several established routes. These methods can be broadly categorized into phosgenation-based and non-phosgene methodologies, each with distinct advantages and procedural nuances.

Phosgenation-Based Synthetic Routes to Chloroformates

The most traditional and widely used method for preparing aryl chloroformates is the direct reaction of a phenol (B47542) with phosgene (B1210022) (COCl₂). chemicalbook.com This process is highly effective but requires careful handling due to the extreme toxicity of phosgene gas. kobe-u.ac.jp For less reactive phenols, the reaction may necessitate elevated temperatures (above 75°C). google.comjustia.com

A common variation involves the initial conversion of the phenol into its more reactive alkali metal phenoxide salt. google.comjustia.com For example, sodium phenolate (B1203915) is prepared by reacting phenol with sodium hydroxide. This phenoxide is then reacted with phosgene in an inert organic solvent. google.com This two-step approach often proceeds more readily than the direct phosgenation of the phenol. google.comjustia.com The general reaction is as follows:

Step 1: Phenoxide Formation ArOH + NaOH → ArONa + H₂O

Step 2: Phosgenation ArONa + COCl₂ → ArOCOCl + NaCl

Key parameters for this reaction include maintaining a low temperature, typically between -35°C and +15°C, and a specific order of addition where the phenolate slurry is added to the phosgene solution to maximize yield. google.com Solvents such as toluene, benzene (B151609), or hexane (B92381) are commonly employed. google.com

Non-Phosgene Methodologies for Carbonate and Carbamate (B1207046) Precursors

Given the hazardous nature of phosgene, significant research has been devoted to developing safer alternatives. These non-phosgene methods often utilize phosgene equivalents, such as diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate). kobe-u.ac.jpresearchgate.net

Triphosgene, a stable crystalline solid, is a particularly favored substitute. google.comjustia.com It can be used to prepare aryl chloroformates directly from the corresponding phenols in a one-pot reaction. The process typically involves reacting the phenol with triphosgene in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), and a catalyst in an organic solvent like toluene. google.comjustia.com This method is considered simpler, milder, and more efficient, often resulting in excellent yields. google.comjustia.com

Another innovative approach is the "photo-on-demand" synthesis, where phosgene is generated in situ from chloroform (B151607) (CHCl₃) using UV light. kobe-u.ac.jp This technique minimizes risk by producing only small, immediately consumable quantities of phosgene within the reaction system. kobe-u.ac.jp

Adapting General Methodologies for this compound Synthesis

The general synthetic pathways for aryl chloroformates are directly applicable to the synthesis of this compound. The primary precursor for this specific compound is 4-ethylphenol (B45693).

Phosgenation Route : 4-ethylphenol would first be converted to its sodium or potassium salt (sodium 4-ethylphenoxide) by reacting it with a strong base like sodium hydroxide. This phenoxide would then be added to a solution of phosgene in an inert solvent under controlled, low-temperature conditions to yield this compound. google.comjustia.comgoogle.com

Non-Phosgene Route : Alternatively, 4-ethylphenol can be reacted with triphosgene in the presence of a base like triethylamine in a suitable solvent. google.comjustia.com This approach avoids the direct handling of phosgene gas, offering a significant safety advantage while maintaining high efficiency.

Synthesis and Functionalization of 4-Ethylphenol Precursors

The availability and purity of the 4-ethylphenol precursor are critical for the successful synthesis of this compound. 4-ethylphenol can be synthesized through various methods.

The traditional industrial production involves a multi-step process starting from ethylbenzene (B125841). This includes the sulphonation of ethylbenzene to create an ethylbenzenesulfonic acid mixture, followed by the separation of the desired para-isomer, and finally, an alkali fusion step to yield 4-ethylphenol. researchgate.net

More modern and environmentally friendly methods focus on the direct ethylation of phenol using ethanol (B145695) as the ethylating agent. researchgate.net This reaction is a type of Friedel-Crafts alkylation catalyzed by acid sites, often employing shape-selective catalysts like modified zeolites (e.g., ZSM-5) to favor the formation of the para-substituted product, 4-ethylphenol, over other isomers. researchgate.netgoogle.com This vapor-phase reaction can achieve high selectivity for p-ethylphenol, which can then be used directly as a raw material. google.com

A summary of synthetic routes to 4-ethylphenol is presented in the table below.

| Method | Starting Materials | Key Reagents/Catalysts | Primary Advantage |

| Industrial Route | Ethylbenzene | Sulfuric Acid, Sodium Hydroxide | Established, large-scale production |

| Phenol Ethylation | Phenol, Ethanol | Zeolite Catalysts (e.g., ZSM-5) | High selectivity for para-isomer, greener process researchgate.netgoogle.com |

| Biomass Conversion | p-Coumaric Acid | Decarboxylase, Reductase enzymes | Renewable feedstock researchgate.net |

Functionalization of 4-ethylphenol is also a key area of study. For instance, the hydroxyl group can undergo reactions like the Williamson Ether Synthesis, where it is deprotonated and then reacted with an alkyl halide (e.g., methyl iodide) to form an ether. utahtech.edu

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions.

For phosgenation-based syntheses, key parameters to control include:

Temperature : The reaction of phenoxides with phosgene is highly exothermic. Maintaining low temperatures (e.g., 5-10°C) is critical to prevent the formation of byproducts such as diethyl carbonate. chemicalbook.comgoogle.comprepchem.com

Reagent Stoichiometry and Order of Addition : Using a slight excess of phosgene is common. Critically, adding the phenolate to the phosgene solution, rather than the reverse, has been shown to dramatically increase the yield of the desired chloroformate. google.com

Solvent : The choice of an inert solvent that has a boiling point significantly different from the product facilitates purification by distillation. google.com

In the synthesis of the 4-ethylphenol precursor via phenol ethylation, catalyst design is paramount for selectivity. The use of pore size-controlled ZSM-5 zeolite, achieved through chemical vapor deposition of silica, can increase the selectivity for 4-ethylphenol to approximately 88%, compared to 37% with an unmodified catalyst. researchgate.net Reaction parameters such as temperature, weight hourly space velocity (WHSV), and the molar ratio of phenol to ethanol are also adjusted to optimize performance. researchgate.net

The table below summarizes key optimization parameters for relevant synthetic steps.

| Reaction | Parameter | Optimal Condition | Effect on Yield/Selectivity |

| Phenoxide Phosgenation | Temperature | -35°C to +15°C google.com | Minimizes byproduct formation. |

| Phenoxide Phosgenation | Order of Addition | Phenolate added to phosgene google.com | Significantly increases product yield. |

| Phenol Ethylation | Catalyst | Pore size-controlled ZSM-5 zeolite researchgate.net | Increases selectivity for 4-ethylphenol up to 88%. researchgate.net |

| Ethanol Phosgenation | Pressure/Phase | Negative pressure, vapor phase reactants google.com | Improves reaction completion and product purity. google.com |

Reactivity and Mechanistic Investigations of 4 Ethylphenyl Chloroformate

Nucleophilic Acyl Substitution Pathways

4-Ethylphenyl chloroformate, as a derivative of carboxylic acid, readily undergoes nucleophilic acyl substitution reactions. libretexts.orglibretexts.org This class of reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, followed by the departure of the chloride leaving group. libretexts.orgmasterorganicchemistry.com The reactivity of the chloroformate is attributed to the inductive electron withdrawal by the chlorine atom, which enhances the electrophilicity of the carbonyl carbon. libretexts.org

Formation of Carbonates from Alcohols and Phenols

The reaction of this compound with alcohols and phenols provides a direct route to the synthesis of unsymmetrical carbonates. This transformation is a classic example of nucleophilic acyl substitution, where the oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride byproduct.

The general scheme for this reaction is as follows:

This compound + Alcohol/Phenol → 4-Ethylphenyl Carbonate + HCl

This method is a versatile approach for creating a wide range of carbonate esters. For instance, it can be used to synthesize various alkyl and aryl carbonates. organic-chemistry.org The reactivity of the alcohol or phenol can influence the reaction conditions required. Phenols, being less nucleophilic than alcohols due to the delocalization of the oxygen lone pair into the aromatic ring, may require slightly more forcing conditions. chemistryguru.com.sg

Formation of Carbamates from Amines

Amines, being potent nucleophiles, react readily with this compound to yield carbamates. This reaction, known as aminolysis, is a fundamental process in organic synthesis, particularly for the introduction of protecting groups in peptide synthesis and for the preparation of various biologically active molecules. google.comthieme-connect.com The reaction proceeds through a nucleophilic attack of the nitrogen atom of the amine on the carbonyl carbon of the chloroformate. acs.org

The general reaction is:

This compound + Amine → 4-Ethylphenyl Carbamate (B1207046) + HCl

The aminolysis of chloroformates, including phenyl and 4-nitrophenyl chloroformates, has been the subject of kinetic and mechanistic studies. acs.org These studies often reveal a stepwise mechanism involving a zwitterionic tetrahedral intermediate. acs.org The stability of this intermediate can be influenced by the solvent and the nature of the amine. acs.org This reaction is a cornerstone for the synthesis of a diverse array of carbamates. rsc.orgorganic-chemistry.org

Reactions with Other Nucleophiles (e.g., Thiols for Thiocarbonates)

Beyond alcohols and amines, this compound can react with other nucleophiles. A notable example is its reaction with thiols (mercaptans) to form thiocarbonates. mdpi.com In this reaction, the sulfur atom of the thiol acts as the nucleophile, attacking the carbonyl carbon. tandfonline.com

The general reaction is:

This compound + Thiol → 4-Ethylphenyl Thiocarbonate + HCl

The synthesis of thiocarbonates and related sulfur-containing analogues of carboxylic esters has been a subject of interest due to their unique reactivity and applications. mdpi.comresearchgate.net The mechanisms of these reactions are often studied in comparison to their oxygen-containing counterparts to understand the influence of sulfur-for-oxygen substitution on reactivity. mdpi.com

Kinetic and Thermodynamic Aspects of Reactivity

The study of reaction kinetics and thermodynamics provides deep insights into the reaction mechanisms of this compound. These investigations help to elucidate the nature of the transition states and intermediates involved in its reactions.

Elucidation of Reaction Mechanisms (e.g., Stepwise vs. Concerted)

The solvolysis of chloroformate esters, including aryl chloroformates, has been extensively studied to determine whether the reactions proceed through a stepwise (addition-elimination) or a concerted mechanism. nih.govmdpi.comnih.gov For many aryl chloroformates, the dominant mechanism is a bimolecular addition-elimination pathway where the formation of a tetrahedral intermediate is the rate-determining step. nih.govmdpi.com

However, in some cases, particularly in highly ionizing solvents, a competing unimolecular ionization (SN1-type) pathway may become significant. nih.govmdpi.com The balance between these two pathways is influenced by the structure of the chloroformate, the nucleophilicity of the solvent, and the solvent's ionizing power. mdpi.com For instance, studies on phenyl chloroformate have shown that in most solvents, an addition-elimination mechanism prevails, but in highly ionizing fluoroalcohol-containing solvents, an ionization pathway can contribute. nih.govmdpi.com The kinetic solvent isotope effect (KSIE) is a valuable tool in these studies, with values for methanolysis often indicating general-base catalysis, which supports a bimolecular process. mdpi.comresearchgate.net

| Substrate | Proposed Mechanism | Key Findings | References |

|---|---|---|---|

| Phenyl Chloroformate | Addition-Elimination (dominant), with some Ionization contribution in highly ionizing solvents. | The l/m ratio from Grunwald-Winstein analysis is consistent with a bimolecular process. KSIE values suggest general-base catalysis. | mdpi.comnih.govmdpi.com |

| p-Methoxyphenyl Chloroformate | Addition-Elimination | The electron-donating methoxy (B1213986) group influences the reaction rate, but the mechanism remains largely bimolecular. | nih.govmdpi.com |

| p-Nitrophenyl Chloroformate | Addition-Elimination | The electron-withdrawing nitro group enhances the reactivity towards nucleophiles. | nih.govmdpi.com |

Application of Linear Free Energy Relationships (LFERs) in Mechanistic Analysis

Linear Free Energy Relationships (LFERs), such as the Hammett and Grunwald-Winstein equations, are powerful tools for quantitatively analyzing reaction mechanisms. mdpi.comresearchgate.netpharmacy180.com

The Hammett equation , log(k/k₀) = σρ, relates the reaction rates of a series of meta- or para-substituted benzene (B151609) derivatives to the electronic properties of the substituents. pharmacy180.comwikipedia.org The reaction constant, ρ (rho), provides information about the charge development in the transition state. A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, suggesting the buildup of negative charge (or reduction of positive charge) at the reaction center in the transition state. Conversely, a negative ρ value implies the reaction is favored by electron-donating groups, indicating the development of positive charge. wikipedia.org

The extended Grunwald-Winstein equation , log(k/k₀) = lNT + mYCl, is used to correlate the specific rates of solvolysis with the solvent's nucleophilicity (NT) and ionizing power (YCl). nih.govmdpi.com The sensitivity parameters, l and m, provide insights into the nature of the transition state. A high l value suggests a high sensitivity to solvent nucleophilicity, characteristic of a bimolecular (addition-elimination) mechanism. A high m value indicates a high sensitivity to solvent ionizing power, which is typical of a unimolecular (ionization) mechanism. mdpi.comsemanticscholar.org

For aryl chloroformates, the application of the Grunwald-Winstein equation often yields l values around 1.6-1.7 and m values around 0.5-0.6, which is consistent with a bimolecular addition-elimination mechanism where the addition step is rate-determining. mdpi.commdpi.com Deviations from these values can indicate a shift in the mechanism. nih.govmdpi.com

| LFER Type | Equation | Parameters | Application to this compound Reactivity | References |

|---|---|---|---|---|

| Hammett Equation | log(k/k₀) = σρ | σ (substituent constant), ρ (reaction constant) | Quantifies the effect of the 4-ethyl substituent on the reaction rate compared to other substituted phenyl chloroformates. | pharmacy180.comwikipedia.org |

| Grunwald-Winstein Equation | log(k/k₀) = lNT + mYCl | l (sensitivity to nucleophilicity), m (sensitivity to ionizing power), NT (solvent nucleophilicity), YCl (solvent ionizing power) | Elucidates the solvolysis mechanism by quantifying the influence of the solvent's properties on the reaction rate. | nih.govmdpi.commdpi.com |

Solvolytic Pathways and Solvent Effects

The solvolysis of aryl chloroformates, including this compound, is highly sensitive to the nature of the solvent. The reaction mechanism is typically elucidated using the extended Grunwald-Winstein equation, which correlates the specific rates of solvolysis (k) with the solvent nucleophilicity (NT) and solvent ionizing power (YCl).

For many phenyl chloroformate derivatives, solvolysis across a wide range of solvents proceeds via a bimolecular addition-elimination mechanism. mdpi.com In this pathway, the solvent acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. This step is often rate-determining. The sensitivity to solvent nucleophilicity (l) is typically high, while the sensitivity to solvent ionizing power (m) is moderate. mdpi.com For phenyl chloroformate itself, l and m values of approximately 1.66 and 0.56, respectively, have been reported, supporting the proposed addition-elimination pathway. koreascience.kr

The substituent on the phenyl ring plays a crucial role in modulating the reaction rate. Electron-donating groups, such as the 4-ethyl group, decrease the electrophilicity of the carbonyl carbon, thereby slowing down the rate of nucleophilic attack. Conversely, electron-withdrawing groups, like a nitro group, enhance the electrophilicity and accelerate the reaction. mdpi.com This is quantitatively described by the Hammett equation. Studies on the solvolysis of para-substituted phenyl chloroformates have shown positive ρ values, confirming that electron-donating groups decrease the reaction rate. For instance, the ρ values for solvolysis in methanol (B129727), 50% aqueous methanol, and water were found to be 1.49, 1.17, and 0.89, respectively. researchgate.netnih.gov Based on these findings, this compound is expected to undergo solvolysis more slowly than phenyl chloroformate and significantly more slowly than 4-nitrophenyl chloroformate.

The mechanism can shift towards an ionization (SN1-type) pathway in highly ionizing, non-nucleophilic solvents, such as those containing fluoroalcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). mdpi.comresearchgate.net However, for most common solvent systems, the addition-elimination mechanism is predominant for aryl chloroformates. nih.gov

The effect of solvent and substituent on the rate of solvolysis is illustrated in the table below, which presents data for analogous compounds.

| Substituent (X) in X-C₆H₄OCOCl | Solvent | Rate Constant (k) at 25.0 °C (s⁻¹) |

|---|---|---|

| p-NO₂ | 100% EtOH | 1.55 x 10⁻² |

| H | 100% EtOH | 1.08 x 10⁻⁴ |

| p-MeO | 100% EtOH | 3.30 x 10⁻⁵ |

| p-NO₂ | 100% MeOH | 3.81 x 10⁻² |

| H | 100% MeOH | 3.20 x 10⁻⁴ |

| p-MeO | 100% MeOH | 9.81 x 10⁻⁵ |

| p-NO₂ | 80% EtOH | 1.83 x 10⁻¹ |

| H | 80% EtOH | 4.84 x 10⁻³ |

| p-MeO | 80% EtOH | 1.75 x 10⁻³ |

This table is populated with representative data for illustrative purposes, based on findings for p-nitrophenyl, phenyl, and p-methoxyphenyl chloroformates to show the trend of substituent and solvent effects. mdpi.com

Catalytic Strategies for Modulating Reactivity and Selectivity

Role of Lewis Acids and Brønsted Bases

The reactivity of this compound can be significantly enhanced and directed through the use of catalysts. Lewis acids and Brønsted bases play pivotal roles in this regard.

Lewis Acid Catalysis: While strong Lewis acids can activate the chloroformate group, their application can be limited due to potential side reactions. More commonly, Lewis bases are used as catalysts in reactions involving chloroformates. peterhuylab.ded-nb.infoprepchem.com For instance, in the reaction of alcohols with phenyl chloroformate to produce alkyl chlorides, Lewis bases such as 1-formylpyrrolidine (B1209714) (FPyr) and diethylcyclopropenone (DEC) have been shown to be effective catalysts. peterhuylab.deprepchem.com These catalysts are believed to activate the chloroformate by forming a more reactive acyl-substituted cation, which is then attacked by the nucleophile. The electron-donating nature of the 4-ethyl group in this compound would slightly reduce the inherent reactivity compared to phenyl chloroformate, making such catalytic activation even more crucial for efficient transformations.

Brønsted Base Catalysis: Brønsted bases are commonly employed in reactions of chloroformates with nucleophiles like amines and alcohols to neutralize the HCl byproduct, thereby driving the reaction to completion. mdpi.com Pyridine, for example, is frequently used for this purpose. researchgate.net Beyond this stoichiometric role, general base catalysis is a key feature of the solvolysis mechanism of aryl chloroformates in many solvents. nih.gov A molecule of the solvent or a basic component of the buffer can act as a general base, facilitating proton removal from the attacking nucleophile in the transition state. kyushu-u.ac.jp The magnitude of kinetic solvent isotope effects (KSIE) in the solvolysis of substituted phenyl chloroformates in methanol (kMeOH/kMeOD values greater than 2) provides strong evidence for this type of catalysis. nih.gov For this compound, due to the electron-donating ethyl group, the need for general base catalysis might be slightly more pronounced compared to phenyl chloroformate to facilitate the attack of the nucleophile.

Organocatalytic and Phase-Transfer Approaches

In recent years, organocatalysis and phase-transfer catalysis have emerged as powerful strategies for conducting reactions under mild and selective conditions.

Organocatalytic Approaches: Organocatalysts, which are small organic molecules, can function as Lewis bases or Brønsted bases to activate substrates. As mentioned previously, formamides and cyclopropenones can act as Lewis base organocatalysts in reactions of chloroformates. peterhuylab.deprepchem.com Chiral organocatalysts, such as those derived from amino acids or cinchona alkaloids, offer the potential for asymmetric synthesis. While specific applications to this compound are not widely reported, the principles of organocatalysis are broadly applicable. For example, bifunctional organocatalysts bearing both a hydrogen-bond donor (like a thiourea) and a basic site (like a tertiary amine) could potentially activate both the chloroformate and the nucleophile, leading to enhanced reactivity and stereoselectivity in appropriate reactions.

Phase-Transfer Approaches: Phase-transfer catalysis (PTC) is a valuable technique when reactants are present in immiscible phases, such as an aqueous solution and an organic solvent. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of a reactant (usually an anion) from the aqueous phase to the organic phase where the reaction occurs. This methodology is particularly useful for reactions of chloroformates with aqueous nucleophiles. The phase-transfer catalyst forms an ion pair with the aqueous nucleophile, which is then soluble in the organic medium containing the chloroformate. Chiral phase-transfer catalysts have been developed for asymmetric synthesis, enabling enantioselective reactions. For a reaction involving this compound and a water-soluble nucleophile, a phase-transfer catalyst would be essential to achieve a reasonable reaction rate under biphasic conditions.

Applications in Advanced Organic Synthesis

Introduction of Carbonate and Carbamate (B1207046) Functional Groups

One of the most fundamental applications of 4-ethylphenyl chloroformate is in the synthesis of unsymmetrical carbonates and carbamates. These functional groups are prevalent in pharmaceuticals, agrochemicals, and polymers. The reaction proceeds via a nucleophilic acyl substitution, where a nucleophile, such as an alcohol or an amine, attacks the electrophilic carbonyl carbon of the chloroformate. This process results in the displacement of the chloride leaving group, forming the corresponding carbonate or carbamate. The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct.

The general reactions are as follows:

Carbonate Formation: Reaction with an alcohol (R'-OH) yields a 4-ethylphenyl carbonate derivative.

Carbamate Formation: Reaction with a primary (R'-NH2) or secondary (R'R''NH) amine yields a 4-ethylphenyl carbamate derivative. rsc.org

These reactions are highly efficient and provide a straightforward method for incorporating the 4-ethylphenoxycarbonyl group. The resulting carbonates and carbamates are often stable, crystalline solids that can be purified through standard techniques like recrystallization or column chromatography. thieme-connect.com

Table 1: Synthesis of Carbonates and Carbamates using this compound

| Nucleophile | Functional Group Formed | Product Class |

|---|---|---|

| Alcohol (R-OH) | Carbonate | Aryl-alkyl carbonate |

| Phenol (B47542) (Ar-OH) | Carbonate | Diaryl carbonate |

| Primary Amine (R-NH₂) | Carbamate | N-Alkyl-carbamate |

Role as a Protecting Group Reagent in Multi-Step Syntheses

In the intricate pathways of multi-step organic synthesis, the temporary masking or "protection" of a reactive functional group is often essential to prevent unwanted side reactions. wikipedia.org this compound serves as a valuable reagent for introducing the 4-ethylphenoxycarbonyl group, which can function as a robust protecting group for amines and alcohols. thieme-connect.commasterorganicchemistry.com

Amines are nucleophilic and often require protection during synthetic sequences. chemistryviews.org The reaction of an amine with this compound yields a carbamate, which significantly attenuates the nucleophilicity and basicity of the nitrogen atom. masterorganicchemistry.com This transformation allows other parts of the molecule to undergo chemical modification without interference from the amine group.

The 4-ethylphenoxycarbonyl group is an analogue of other common carbamate protecting groups like the ethoxycarbonyl (EtOCO), benzyloxycarbonyl (Cbz), and tert-butoxycarbonyl (Boc) groups. masterorganicchemistry.comchemistryviews.org Each of these groups has distinct stability profiles and deprotection conditions, allowing for orthogonal strategies in complex syntheses. The 4-ethylphenoxycarbonyl group offers an alternative with its own unique cleavage conditions, potentially involving hydrolysis or other specific reagents, providing chemists with expanded options for designing synthetic routes. wikipedia.org

Similar to amines, hydroxyl groups in alcohols and phenols are reactive and often need to be protected. nrochemistry.com this compound reacts with alcohols in the presence of a base to form stable carbonate esters. thieme-connect.comorganic-chemistry.org This protection strategy is effective for masking the hydroxyl group from a variety of reaction conditions, such as oxidation or reactions with strong nucleophiles. nrochemistry.comorganic-chemistry.org

Table 2: Comparison of Selected Protecting Groups

| Protecting Group | Reagent for Installation | Functional Group Protected | Common Deprotection Conditions |

|---|---|---|---|

| 4-Ethylphenoxycarbonyl | This compound | Amine, Alcohol | Hydrolysis (acidic or basic) |

| Boc | Di-tert-butyl dicarbonate | Amine | Strong Acid (e.g., TFA) masterorganicchemistry.com |

| Cbz | Benzyl (B1604629) chloroformate | Amine | Hydrogenolysis (H₂, Pd/C) masterorganicchemistry.com |

| Fmoc | Fmoc-Cl or Fmoc-OSu | Amine | Base (e.g., Piperidine) chemistryviews.org |

| Acetyl (Ac) | Acetic anhydride (B1165640) or Acetyl chloride | Alcohol | Acid or Base Hydrolysis nrochemistry.com |

Utilizing this compound in Complex Molecule Construction

Beyond its role in functional group manipulation and protection, this compound is a key building block in the synthesis of more complex molecular structures, including those involving carbonylation and the formation of heterocyclic rings.

Carbonylation reactions, which introduce a carbonyl (C=O) group into a molecule, are fundamental transformations in organic chemistry. xmu.edu.cnmdpi.com While often carried out using toxic and difficult-to-handle carbon monoxide (CO) gas, chloroformates like this compound can serve as safe and convenient liquid-phase CO surrogates. nih.govfishersci.be

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. nih.govgoogle.com this compound is a valuable reagent for constructing certain heterocyclic scaffolds. Its utility lies in its ability to react with substrates containing two nucleophilic sites, leading to a cyclization event.

A well-documented example for analogous reagents is the synthesis of 1,3-benzoxazine-2,4-diones from salicylanilides using ethyl chloroformate. ucb.br In this type of reaction, the chloroformate acts as a one-carbon carbonyl bridge, first reacting with the phenolic hydroxyl group and then undergoing an intramolecular reaction with the amide nitrogen to close the ring. ucb.brresearchgate.net this compound can be used in a similar manner to construct a variety of heterocyclic systems, such as oxazolidinones and other related structures, by reacting with appropriate bifunctional precursors. researchgate.net

Table 3: Examples of Heterocycles Synthesized Using Chloroformates

| Reactant(s) | Chloroformate Used (Analogue) | Heterocyclic Product |

|---|---|---|

| Salicylanilide | Ethyl Chloroformate | 1,3-Benzoxazine-2,4-dione ucb.br |

| N-Acyl-α-amino acids | Ethyl Chloroformate | 1,3-Oxazol-5(4H)-one researchgate.net |

| Amino Alcohols | Phenyl Chloroformate | Oxazolidinone |

Enabling Stereoselective Transformations

This compound serves as a crucial reagent in methodologies aimed at achieving stereoselectivity, particularly in the separation of enantiomers. Its primary role is that of a chiral derivatizing agent, transforming a mixture of enantiomeric alcohols or amines into a mixture of diastereomers. This transformation is foundational to indirect chiral resolution, as diastereomers possess different physical properties (e.g., boiling points, solubility, and chromatographic retention times), allowing for their separation by standard laboratory techniques such as chromatography or crystallization. researchgate.net

The mechanism involves the reaction of the chloroformate group with a nucleophilic center (typically a hydroxyl or amino group) of a racemic substrate. This reaction, conducted under basic conditions, proceeds to form stable diastereomeric carbamates (from amines) or carbonates (from alcohols). Once the diastereomers are separated, the original enantiomers can be recovered by cleaving the carbamate or carbonate linkage, thus affording the separated, enantiomerically pure compounds.

While reagents like (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) are well-documented for this purpose, the principle extends to other aryl chloroformates. science.govacs.orgsigmaaldrich.com The ethylphenyl group of this compound provides a stable, non-labile handle that facilitates the chromatographic separation of the resulting diastereomers. The selection of a specific chloroformate can influence the efficiency of both the derivatization reaction and the subsequent separation. Research into stereospecific transformations of boronic esters also highlights the utility of chloroformate-based protection and activation strategies in achieving high levels of stereochemical control. rsc.org

Table 1: Derivatization of Chiral Nucleophiles with this compound for Diastereomer Separation

| Racemic Substrate | Nucleophilic Group | Resulting Diastereomeric Product | Separation Principle |

|---|---|---|---|

| (R/S)-2-Butanol | Secondary Alcohol (-OH) | (R)-butan-2-yl 4-ethylphenyl carbonate & (S)-butan-2-yl 4-ethylphenyl carbonate | The two diastereomeric carbonates have distinct polarities and spatial arrangements, allowing for separation via chiral High-Performance Liquid Chromatography (HPLC). |

| (R/S)-1-Phenylethanamine | Primary Amine (-NH2) | 4-ethylphenyl (R)-(1-phenylethyl)carbamate & 4-ethylphenyl (S)-(1-phenylethyl)carbamate | Formation of diastereomeric carbamates introduces a new stereocenter or a chiral axis that enhances the physical property differences, enabling separation by fractional crystallization or column chromatography. |

| (R/S)-Propranolol | Secondary Amine (-NH) and Secondary Alcohol (-OH) | Diastereomeric carbamate and/or carbonate derivatives | Derivatization at the amine or alcohol site creates diastereomers that can be resolved using chromatographic methods, which is critical in pharmaceutical synthesis where a single enantiomer is often the active agent. |

Application in Polymer and Material Precursor Synthesis (Focus on monomer synthesis and functionalization)

This compound is a valuable building block in materials science, primarily for the synthesis of monomers and the functionalization of polymer surfaces. Its reactivity allows for the introduction of the 4-ethylphenyl carbonate moiety into various molecular structures, which can then be polymerized or grafted onto existing materials.

Monomer Synthesis:

The compound is instrumental in synthesizing specialized monomers for high-performance polymers like polycarbonates and polyurethanes. By reacting this compound with a diol or a diamine, it is possible to create an activated monomer. For instance, reaction with a diol (e.g., Bisphenol A) can form a bis(4-ethylphenyl carbonate) monomer. This "activated" monomer can then undergo polycondensation with another diol, eliminating 4-ethylphenol (B45693), to form a polycarbonate backbone. This approach offers an alternative to the direct use of highly toxic phosgene (B1210022) in polymerization processes. google.com Similarly, reacting it with molecules containing other functional groups can yield monomers for various specialty polymers. The synthesis of vinyl carbonates and carbamates using vinyl chloroformate serves as a parallel example of how chloroformates are used to create polymerizable units. researchgate.net

Functionalization of Polymers and Materials:

Post-polymerization modification is a powerful strategy for tailoring the surface properties of materials without altering their bulk characteristics. rsc.orgutexas.edu this compound can be used to functionalize polymers that have nucleophilic groups (e.g., -OH, -NH2) on their surface. nih.govsigmaaldrich.com For example, the surfaces of cellulose-based materials or hydroxyl-terminated polymers can be modified by reacting them with this compound. This process grafts 4-ethylphenyl carbonate groups onto the surface, which can alter properties such as hydrophobicity, thermal stability, and compatibility with other materials. This surface functionalization is critical for applications in composites, membranes, and biomedical devices. rsc.org Analogous reagents like 4-nitrophenyl chloroformate are widely employed for linking peptides to polymers and for immobilizing proteins on surfaces, demonstrating the broad utility of this chemical class in material functionalization. thieme-connect.comthieme-connect.com

Table 2: Example of Monomer Synthesis using this compound

| Reactant 1 | Reactant 2 | Resulting Monomer | Potential Polymer Application |

|---|---|---|---|

| This compound | Bisphenol A | Bisphenol A bis(4-ethylphenyl carbonate) | Precursor for melt-condensation polymerization to produce aromatic polycarbonates with specific properties imparted by the ethylphenyl end-groups during processing. |

| This compound | 1,6-Hexanediol | 1,6-Hexanediyl bis(4-ethylphenyl carbonate) | Synthesis of aliphatic polycarbonates or as a chain extender in polyurethane synthesis, offering control over the polymer's mechanical properties. |

| This compound | 4,4'-Oxydianiline | N,N'-(oxydibenzene-4,1-diyl)bis(4-ethylphenyl carbamate) | Monomer for the synthesis of polyureas or poly(urethane-urea)s, which are known for their high thermal stability and excellent mechanical strength. |

Spectroscopic Characterization and Structural Elucidation in Research Context

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in 4-Ethylphenyl chloroformate. By analyzing the behavior of atomic nuclei in a magnetic field, researchers can map out the carbon-hydrogen framework of the molecule.

The ¹H (proton) and ¹³C NMR spectra provide the most direct evidence for the structure of this compound. Each unique proton and carbon atom in the molecule generates a distinct signal, whose chemical shift, multiplicity, and integration yield valuable structural information.

¹H NMR Spectrum: The proton spectrum is characterized by distinct signals for the ethyl group and the aromatic protons. The ethyl group displays a typical triplet-quartet pattern due to spin-spin coupling between the adjacent methylene (B1212753) (-CH₂) and methyl (-CH₃) protons. The aromatic region shows a pattern consistent with a 1,4-disubstituted (para) benzene (B151609) ring, often appearing as two distinct doublets.

¹³C NMR Spectrum: The ¹³C spectrum reveals six unique carbon signals, corresponding to the two carbons of the ethyl group, the four distinct carbons of the para-substituted aromatic ring, and the single carbonyl carbon of the chloroformate group. The carbonyl carbon is notably deshielded, appearing at a high chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃) This data is predicted based on established chemical shift values for analogous structures.

¹H NMR| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.25 | Doublet | 2H | Ar-H (ortho to -OCOCl) |

| ~7.15 | Doublet | 2H | Ar-H (ortho to -CH₂CH₃) |

| ~2.68 | Quartet | 2H | -CH₂ CH₃ |

¹³C NMR

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~151.0 | C =O (Chloroformate) |

| ~149.0 | Ar-C 1 (C-O) |

| ~143.0 | Ar-C 4 (C-Ethyl) |

| ~129.5 | Ar-C 3, C 5 |

| ~121.0 | Ar-C 2, C 6 |

| ~28.5 | -CH₂ CH₃ |

While 1D NMR provides fundamental data, 2D NMR experiments are employed to confirm the connectivity between atoms, removing any ambiguity in signal assignment. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment establishes proton-proton coupling relationships. For this compound, a COSY spectrum would show a clear cross-peak between the quartet at ~2.68 ppm and the triplet at ~1.25 ppm, confirming they are part of the same ethyl spin system. It would also show correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom. wikipedia.org It would definitively link the proton signals in Table 1 to their corresponding carbon signals (e.g., the proton quartet at ~2.68 ppm would show a cross-peak to the carbon signal at ~28.5 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular fragments. Key correlations for this compound would include:

A cross-peak from the methylene protons (-CH₂) to the aromatic C4 carbon, confirming the attachment point of the ethyl group.

Cross-peaks from the aromatic protons to neighboring carbons, confirming the substitution pattern.

A correlation from the aromatic protons ortho to the chloroformate group (at ~7.25 ppm) to the carbonyl carbon (~151.0 ppm), confirming the position of the chloroformate functionality.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, providing a molecular "fingerprint."

The chloroformate group (-O-C(=O)-Cl) possesses several distinct vibrational modes that are readily identifiable in the IR and Raman spectra. The most intense and diagnostic of these is the carbonyl (C=O) stretching vibration.

C=O Stretch: This mode gives rise to a very strong and sharp absorption band in the IR spectrum, typically in the range of 1770-1800 cm⁻¹ . The high frequency is due to the electron-withdrawing effects of both the oxygen and chlorine atoms attached to the carbonyl carbon.

C-O Stretch: The ester-like C-O single bond stretch appears in the region of 1100-1250 cm⁻¹ .

C-Cl Stretch: The stretch associated with the carbon-chlorine bond is found at lower wavenumbers, generally in the 650-800 cm⁻¹ region.

Other significant peaks in the spectrum of this compound would include C-H stretches from the alkyl and aromatic groups (~2850-3100 cm⁻¹) and aromatic C=C ring stretches (~1450-1600 cm⁻¹).

Table 2: Key Vibrational Modes for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2975 | Medium |

| Carbonyl (C=O) Stretch | 1770 - 1800 | Very Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-O Stretch | 1100 - 1250 | Strong |

| C-Cl Stretch | 650 - 800 | Medium |

The solvent in which a spectrum is recorded can influence the precise frequencies of vibrational modes, an effect known as solvatochromism. mdpi.com The polar carbonyl bond of the chloroformate group is particularly sensitive to its environment.

In non-polar solvents (e.g., hexane), the C=O stretching frequency is at its highest. In more polar solvents (e.g., acetonitrile, chloroform), dipole-dipole interactions between the solvent and the C=O group stabilize the bond, causing a slight decrease in the vibrational frequency (a redshift, or shift to lower wavenumber). researchgate.net Solvents capable of hydrogen bonding, though generally reactive with chloroformates, would induce an even larger redshift if the interaction could be measured. mdpi.com This sensitivity can be exploited to study intermolecular interactions. dtic.mil

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Studies

HRMS is a powerful technique that provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization.

The calculated exact mass of this compound (C₉H₉ClO₂) is 184.02911 u . An HRMS measurement confirming this mass to within a few parts per million (ppm) provides definitive evidence for the compound's elemental composition.

When the molecule is ionized in the mass spectrometer (e.g., by electron impact), it forms a molecular ion (M⁺·) which then undergoes characteristic fragmentation. Studying these fragments helps to confirm the molecular structure.

Table 3: Predicted HRMS Fragmentation for this compound

| m/z (Nominal) | Proposed Fragment Ion | Formula of Lost Neutral/Radical |

| 184/186 | [C₉H₉ClO₂]⁺· (Molecular Ion) | - |

| 149 | [C₉H₉O₂]⁺ | ·Cl |

| 121 | [C₈H₉O]⁺ | ·COCl |

| 105 | [C₇H₅O]⁺ | C₂H₄ (from [C₈H₉O]⁺) |

| 91 | [C₇H₇]⁺ | CO (from [C₈H₉O]⁺) |

The presence of a chlorine atom is readily identified by the characteristic M/M+2 isotopic pattern, where the peak at m/z 186 would be approximately one-third the intensity of the peak at m/z 184, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The most common fragmentation pathway involves the loss of the chlorine radical to form a stable acylium ion.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the molecular properties and reactivity of 4-Ethylphenyl chloroformate. These ab initio and semi-empirical methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy conformation on the potential energy surface. nih.gov For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters like bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net

Once the geometry is optimized, a range of electronic properties can be calculated to describe the molecule's characteristics. These properties are crucial for understanding its stability and reactivity. scispace.com Key electronic properties that would be determined for this compound include dipole moment, polarizability, and the distribution of electron density, which can be visualized through a Molecular Electrostatic Potential (MEP) map. jchemlett.com MEP maps illustrate the regions of positive and negative electrostatic potential on the molecule's surface, identifying likely sites for nucleophilic and electrophilic attack. jchemlett.comscispace.com

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound Note: This table presents typical properties that would be generated from a DFT calculation and is for illustrative purposes.

| Property | Predicted Value | Unit |

| Total Energy | E.g., -875.123 | Hartrees |

| Dipole Moment | E.g., 2.5 | Debye |

| HOMO Energy | E.g., -8.5 | eV |

| LUMO Energy | E.g., -1.2 | eV |

| HOMO-LUMO Gap | E.g., 7.3 | eV |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. taylorandfrancis.comwikipedia.orgucsb.edu The energy and localization of these orbitals are critical for predicting how a molecule will behave in a chemical reaction. youtube.com

For this compound, the HOMO would likely be localized on the electron-rich ethylphenyl group, indicating its role as the primary electron donor in reactions with electrophiles. ucsb.edu Conversely, the LUMO is expected to be centered on the highly electrophilic carbonyl carbon of the chloroformate group, making it the site susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and stability. scispace.com A smaller energy gap suggests that the molecule is more easily polarized and thus more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govscispace.com Calculations for this compound would quantify this gap, allowing for comparisons of its reactivity with other related chloroformates. The ethyl group, being electron-donating, would be expected to raise the HOMO energy compared to unsubstituted phenyl chloroformate, potentially leading to a smaller energy gap and increased reactivity toward electrophiles.

Table 2: Global Reactivity Descriptors Derived from FMO Analysis (Illustrative) Note: These descriptors are calculated from HOMO and LUMO energies to quantify reactivity.

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. nih.gov |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Measures the power of an atom to attract electrons. researchgate.net |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the ability of a molecule to accept electrons. nih.gov |

Computational chemistry allows for the detailed modeling of reaction pathways, providing a step-by-step understanding of how reactants are converted into products. chemrxiv.org This involves identifying and characterizing the transition state (TS)—the highest energy point along the reaction coordinate—which is crucial for determining the reaction's activation energy and rate. arxiv.orgarxiv.orgyoutube.com

For reactions involving this compound, such as its thermal decomposition or solvolysis, theoretical calculations can elucidate the mechanism. For instance, studies on similar alkyl chloroformates have used DFT to compare one-step versus stepwise elimination mechanisms, identifying the most favorable pathway by calculating the energies of reactants, intermediates, transition states, and products. researchgate.net A similar approach for this compound would involve mapping the potential energy surface for its reaction with a nucleophile (e.g., water or an alcohol). This analysis would reveal the geometry of the transition state and the activation barrier, offering insights into the reaction kinetics. youtube.comresearchgate.net

Molecular Dynamics Simulations (if relevant to conformational studies or solvent interactions)

While quantum chemical calculations typically focus on single, isolated molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in a condensed phase like a solution. mit.edu MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational dynamics and interactions with surrounding solvent molecules. nih.govdovepress.com

For this compound, MD simulations could be employed to study its conformational flexibility, especially the rotation around the C-O bond connecting the phenyl ring and the chloroformate group. nih.gov More importantly, simulations in explicit solvents (e.g., water, ethanol (B145695), or acetonitrile) would reveal how solvent molecules arrange themselves around the solute and how this solvation structure influences the compound's reactivity and stability. nih.govdntb.gov.ua Understanding these solvent effects is critical, as they can significantly alter reaction pathways and rates compared to the gas phase. researchgate.net

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate a molecule's chemical structure with its observed reactivity or other properties. tubitak.gov.trresearchgate.netnih.gov These models are built by calculating a set of numerical parameters, known as molecular descriptors, for a series of related compounds and then using regression analysis to find a mathematical equation that links these descriptors to an experimental observable, such as a reaction rate constant. chemrxiv.orgresearchgate.net

While a specific QSRR study focused solely on this compound is unlikely, it would typically be included in a larger dataset of substituted phenyl chloroformates to build a predictive model. For example, studies on the solvolysis of p-nitrophenyl and p-methoxyphenyl chloroformates have used the extended Grunwald-Winstein equation, a form of linear free-energy relationship, to correlate reaction rates with solvent nucleophilicity and ionizing power. researchgate.netmdpi.com A QSRR model for this class of compounds would likely include descriptors such as Hammett constants (to quantify the electronic effect of the substituent, like the 4-ethyl group), steric parameters, and quantum chemical descriptors (e.g., atomic charges or orbital energies). Such a model could then be used to predict the reactivity of other, untested phenyl chloroformates. mdpi.com

Advanced Analytical Methodologies for Research Purity and Reaction Monitoring

Chromatographic Techniques (GC, HPLC) for Purity Assessment and Reaction Progress

Chromatographic techniques, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are fundamental to the analysis of 4-Ethylphenyl chloroformate. These methods are adept at separating the target compound from starting materials, intermediates, and degradation products, allowing for accurate purity assessment and real-time monitoring of reaction kinetics.

The development of analytical methods for this compound and its derivatives requires careful consideration of the compound's chemical properties. Due to its volatility and thermal stability, Gas Chromatography (GC) is a well-suited technique for its analysis. Phenyl chloroformates, in general, can be analyzed using GC-MS analytice.com. For the analysis of aryl chloroformates like this compound, a capillary column such as a DB-5 (5% phenyl-methylpolysiloxane) is often employed due to its suitable polarity for separating aromatic compounds.

Gas Chromatography (GC) Method Parameters:

A typical GC method for the purity assessment of this compound would involve the following parameters:

| Parameter | Value |

| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | Initial temperature of 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 10 min |

| Injection Mode | Split |

This method would allow for the separation of this compound from potential impurities such as unreacted 4-ethylphenol (B45693) or residual solvents from the synthesis process. The progress of the reaction to form this compound can be monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them by GC. The disappearance of the starting material (e.g., 4-ethylphenol) and the appearance of the product peak would indicate the progression of the reaction.

High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for less volatile derivatives of this compound or for monitoring reactions conducted in the liquid phase. A reversed-phase HPLC method is generally preferred for aryl compounds.

High-Performance Liquid Chromatography (HPLC) Method Parameters:

A representative HPLC method for analyzing derivatives of this compound could be as follows:

| Parameter | Value |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water gradient |

| Detector | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

For instance, in the synthesis of a carbamate (B1207046) derivative from this compound and an amine, HPLC can be used to monitor the consumption of the chloroformate and the formation of the carbamate product. The difference in polarity between the starting materials and the product allows for their effective separation on a C18 column.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Product Identification and Characterization

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry (MS), are powerful tools for the unambiguous identification and characterization of this compound and its reaction products.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly valuable for the analysis of volatile compounds like this compound. Following separation on the GC column, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, allowing for its positive identification. The molecular ion peak would confirm the molecular weight of this compound, and the fragmentation pattern would provide structural information, such as the loss of a chlorine atom or the ethylphenyl group. Chloroformates are known to be amenable to GC-MS analysis, often used as derivatizing agents to improve the chromatographic properties of other molecules wikipedia.org.

Expected GC-MS Fragmentation of this compound:

| Fragment | m/z (expected) | Description |

| [M]+• | 184/186 | Molecular ion (presence of 35Cl and 37Cl isotopes) |

| [M-Cl]+ | 149 | Loss of chlorine radical |

| [C8H9O]+ | 121 | Ethylphenoxy cation |

| [C6H5]+ | 77 | Phenyl cation |

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the analysis of less volatile or thermally labile derivatives of this compound, such as carbamates or carbonates formed in subsequent reactions. After separation by HPLC, the analyte is introduced into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). LC-MS can provide the molecular weight of the product and, with tandem mass spectrometry (MS/MS), can yield structural information through fragmentation analysis. This is crucial for confirming the identity of the desired product and for identifying any unexpected byproducts in a reaction mixture. For example, in a reaction where this compound is used to introduce a protecting group, LC-MS can confirm the successful modification of the target molecule by observing the expected mass shift.

Derivatives, Analogues, and Comparative Studies

Synthesis and Comparative Reactivity of Related Aryl Chloroformates

The synthesis of aryl chloroformates is typically achieved through the reaction of phenols with phosgene (B1210022). google.com This process can be conducted continuously or batchwise at elevated temperatures, often in the presence of a catalyst, to yield the desired chloroformate. google.com Aryl chloroformates are valuable intermediates for various applications, including the preparation of dyes. google.com

The reactivity of aryl chloroformates in nucleophilic substitution reactions, particularly solvolysis, has been the subject of extensive study. The generally accepted mechanism for the solvolysis of substituted phenyl chloroformates is a stepwise addition-elimination pathway, where the initial addition of the solvent molecule is the rate-determining step. mdpi.comnih.gov However, the reactivity and the finer details of the transition state can be significantly influenced by the nature of the substituent on the aryl ring.

Kinetic studies on phenyl chloroformate (PhOCOCl) across a wide range of solvents confirm that it reacts via an addition-elimination (A-E) mechanism. mdpi.comnih.gov The rates of these reactions are often slow, which is attributed to the initial-state stabilization provided by strong resonance electron donation from the phenoxy group. rsc.org

The presence of substituents on the phenyl ring alters the electronic properties of the molecule and thus its reactivity. For instance, studies comparing phenyl chloroformate with its substituted analogues, such as p-methoxyphenyl chloroformate and p-nitrophenyl chloroformate, reveal distinct differences. The solvolysis of these compounds is often analyzed using the extended Grunwald-Winstein equation, which relates the rate of solvolysis to the solvent's nucleophilicity (NT) and ionizing power (YCl). The sensitivities to these parameters, denoted as l and m respectively, provide insight into the reaction mechanism. For many aryl chloroformates, the reaction is predominantly bimolecular, relying on the nucleophilic assistance of the solvent. mdpi.comnih.gov

A comparison of the l/m ratios for various substituted phenyl chloroformates indicates that the addition-elimination pathway with a rate-determining addition step is the dominant mechanism. mdpi.com For example, kinetic solvent isotope effects (KSIEs) for substituted phenyl chloroformates suggest that general-base catalysis plays a role, with its importance decreasing as the electron-donating ability of the substituent increases. nih.gov In contrast, conjugated systems like allyl or benzyl (B1604629) chloroformates show enhanced reactivity and a greater tendency to react through a dissociative SN1-type mechanism due to resonance stabilization of the resulting cation. nih.gov

| Compound | l/m Ratio | Proposed Dominant Mechanism |

|---|---|---|

| p-Nitrophenyl chloroformate | 3.65 | Addition-Elimination |

| Phenyl chloroformate | 2.96 | Addition-Elimination |

| p-Methoxyphenyl chloroformate | 2.81 | Addition-Elimination |

| o-Methoxyphenyl chloroformate | 2.36 | Addition-Elimination |

Data sourced from multiple regression analyses of solvolysis rates. mdpi.com

Isosteric Replacements and Electronic Effects on Reactivity

Isosteric or bioisosteric replacement is a fundamental strategy in chemistry where an atom or a group of atoms is substituted with another that possesses similar physical or chemical properties, with the aim of modifying the molecule's characteristics in a predictable manner. nih.govcore.ac.uk This principle can be applied to aryl chloroformates to systematically study the electronic effects on their reactivity.

A significant example of isosteric replacement within the functional group itself is the substitution of oxygen with sulfur. nih.gov Replacing the ether oxygen or the carbonyl oxygen of a phenyl chloroformate (PhOCOCl) leads to phenyl chlorothioformate (PhSCOCl), phenyl chlorothionoformate (PhOCSCl), or phenyl chlorodithioformate (PhSCSCl). nih.gov This substitution has a profound effect on the reaction mechanism. While phenyl chloroformate reacts via an addition-elimination pathway, its dithio-analogue, phenyl chlorodithioformate, reacts through an ionization (SN1-like) pathway across the same range of solvents. nih.gov The chlorothioformate and chlorothionoformate analogues exhibit intermediate behavior, favoring the addition-elimination pathway in some solvents and the ionization mechanism in others. nih.gov This shift is attributed to the greater ability of sulfur compared to oxygen to stabilize a positive charge on the central carbon atom in the resonance hybrid of the formed cation. nih.gov

| Aryl Chloroformate Type | Key Structural Difference | Impact on Reaction Mechanism |

|---|---|---|

| Phenyl chloroformate (PhOCOCl) | Parent Compound | Addition-Elimination |

| Phenyl chlorodithioformate (PhSCSCl) | Oxygen atoms replaced by Sulfur (isosteric replacement) | Shifts to Ionization Pathway |

| p-Nitrophenyl chloroformate | Electron-withdrawing group on ring | Addition-Elimination (modified reactivity) |

| p-Methoxyphenyl chloroformate | Electron-donating group on ring | Addition-Elimination (modified reactivity) |

Comparative data based on mechanistic studies of chloroformates and their thio-analogues. mdpi.comnih.gov

Development of Novel Reagents Incorporating the 4-Ethylphenyl Moiety

The 4-ethylphenyl structural motif is not merely a variation for reactivity studies but also serves as a key building block in the synthesis of novel, complex molecules with specific functional properties, particularly in the field of medicinal chemistry. Researchers have incorporated this moiety into larger scaffolds to develop new therapeutic agents.

Examples of such novel reagents and compounds include:

Triazoloquinazolinones: A series of 4-(4-ethylphenyl)-1-substituted-4H- nih.govrsc.orgnih.govtriazolo[4,3-a]quinazolin-5-ones were synthesized and evaluated for their H1-antihistaminic activity. researchgate.net In these compounds, the 4-ethylphenyl group is a significant part of a complex heterocyclic system designed to interact with biological targets. The synthesis started from 2-ethyl aniline, highlighting the foundational role of the ethylphenyl precursor. researchgate.net

Quinazolinone Derivatives: In another study, 3-(4-ethylphenyl)-2-substituted amino-3H-quinazolin-4-ones were designed and synthesized as a new class of potential analgesic and anti-inflammatory agents. tandfonline.com The structure of these compounds was confirmed by spectral data, and the 4-ethylphenyl group was integral to the core design. tandfonline.com

Piperazine-Acetamide Hybrids: The compound N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a synthetic derivative designed to modulate biological targets. Its structure, featuring the 4-ethylphenyl group linked to a piperazine (B1678402) core, is characteristic of molecules developed for neuropharmacological research.

Pyrrolidine (B122466) Derivatives: 1-[1-(4-Ethylphenyl)pyrrolidin-3-YL]methanamine oxalate (B1200264) is another example of a complex molecule where the 4-ethylphenyl group is substituted onto a pyrrolidine ring. This compound has been investigated for its potential pharmacological effects, particularly its interaction with neurotransmitter systems. The synthesis involves introducing the ethylphenyl group via a substitution reaction.

Triazole-Containing Hybrids: The 4-ethylphenyl moiety has also been incorporated into complex natural product derivatives, such as in 19-O-(1-(4-Ethylphenyl)-1H-1,2,3-triazol-4-yl)propyl-7-oxo-dehydroabietic acid, creating novel hybrid molecules for further study. mdpi.com

These examples demonstrate that the 4-ethylphenyl moiety is a versatile component used in the rational design of new chemical entities with tailored biological and pharmacological activities.

Future Directions and Emerging Research Areas

Sustainable and Green Chemistry Approaches for Chloroformate Synthesis and Use

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. irjmets.comsemanticscholar.orgjddtonline.info The synthesis of chloroformates, including 4-Ethylphenyl chloroformate, is a key area for such improvements, traditionally relying on the highly toxic phosgene (B1210022) gas. google.comadvanceseng.com

Phosgene-Free Synthesis: A significant advancement in green chemistry is the replacement of phosgene with safer alternatives. advanceseng.comnih.gov Triphosgene (B27547), a solid and therefore safer-to-handle crystalline compound, serves as a convenient substitute for phosgene gas. google.comnih.govjustia.com The reaction of 4-ethylphenol (B45693) with triphosgene in the presence of a base provides a milder and more environmentally benign route to this compound. google.comjustia.com This method avoids the hazards associated with handling gaseous phosgene, making the synthesis more amenable to standard laboratory and industrial settings. google.comjustia.com

| Reagent | Phase | Key Advantage | Reference |

| Phosgene | Gas | High reactivity | google.com |

| Triphosgene | Solid | Enhanced safety, ease of handling | google.comnih.govjustia.com |

Photo-on-Demand Synthesis: Another innovative and green approach is the in situ generation of phosgene through photochemical methods. advanceseng.comresearchgate.net This "photo-on-demand" synthesis involves the UV light-induced oxidation of chloroform (B151607) in the presence of an alcohol, such as 4-ethylphenol. advanceseng.comresearchgate.net This technique generates the required phosgene in the reaction mixture as it is needed, minimizing the risks associated with its storage and transport. advanceseng.comresearchgate.net

Integration into Flow Chemistry Systems for Continuous Synthesis

Flow chemistry, or continuous flow processing, is revolutionizing chemical manufacturing by offering enhanced safety, efficiency, and control over reaction conditions. google.commarketresearchintellect.commdpi.com The synthesis of chloroformates, given the often hazardous reagents involved, is particularly well-suited for this technology. google.compmarketresearch.comgoogle.com

Continuous flow reactors, such as microreactors or packed-bed systems, allow for the precise control of reaction parameters like temperature, pressure, and reaction time. google.commarketresearchintellect.com For the synthesis of this compound, a continuous process could involve feeding streams of 4-ethylphenol and a phosgene source (like triphosgene) into a reactor where they mix and react. google.comepo.org This approach minimizes the volume of hazardous materials at any given time, significantly improving the safety profile of the synthesis. google.comgoogle.com Furthermore, continuous flow systems can lead to higher yields and purity by minimizing side reactions. marketresearchintellect.com Patents have described methods for the continuous production of various chloroformates, highlighting the industrial viability of this technology. google.comgoogle.comepo.org

| Parameter | Advantage in Flow Chemistry | Reference |

| Safety | Minimized reactor volume, reduced hazard | google.comgoogle.com |

| Control | Precise control of temperature and time | google.commarketresearchintellect.com |

| Efficiency | Higher yields and purity | marketresearchintellect.com |

| Scalability | Easier to scale up from lab to production | google.com |

Catalytic Transformations and C-H Activation utilizing Chloroformate Intermediates

A significant area of modern organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. sigmaaldrich.comnih.govrsc.org Recent research has demonstrated the use of chloroformates as electrophilic partners in nickel-catalyzed C-H activation reactions. beilstein-journals.orgnih.govresearchgate.net This methodology allows for the direct formation of ester linkages by coupling C-H bonds with chloroformates. beilstein-journals.orgresearchgate.net

In a typical reaction, a nickel catalyst, often in conjunction with a photoredox catalyst, can activate a C-H bond in a substrate (e.g., an alkane or an ether). beilstein-journals.orgrsc.org The resulting nucleophilic carbon species can then react with an electrophile like this compound. This process would lead to the formation of a 4-ethylphenyl ester, demonstrating a novel and efficient way to create C-O bonds. While much of the foundational work has been done with simpler chloroformates, the principles are directly applicable to this compound, opening up new synthetic routes to complex molecules. beilstein-journals.orgrsc.org The mechanism often involves the generation of a chlorine radical from the chloroformate, which then abstracts a hydrogen atom to initiate the C-H functionalization cascade. nih.gov

Advanced Applications in Complex Chemical System Assembly

The reactivity of this compound makes it a valuable building block for the construction of more complex and functional chemical systems.

Supramolecular Chemistry building blocks

Supramolecular chemistry focuses on the design and synthesis of large, ordered structures held together by non-covalent interactions. nih.govresearchgate.net The creation of these systems relies on the use of molecular building blocks that have specific shapes and functionalities. nih.govcsic.es Aryl chloroformates can be used to introduce carbonate or carbamate (B1207046) linkages, which can act as rigid connectors or hydrogen-bonding sites within a larger supramolecular assembly. researchgate.netncsu.edu

Chemical Biology tool development (excluding biological activity/clinical data)

Chemical biology utilizes small molecules, often referred to as chemical probes, to study and manipulate biological systems. mskcc.orgarizona.edunih.govmdpi.com The design of these probes often requires the ability to link a specific recognition element to a reporter group (like a fluorophore) or an affinity tag. mdpi.comrsc.orgunc.edu

This compound can serve as a versatile linker in the synthesis of such chemical probes. nih.govcore.ac.uk Its chloroformate group can react with nucleophiles, such as amines or alcohols, present on a biomolecule-targeting scaffold or a reporter molecule. rsc.org The 4-ethylphenyl group can act as a spacer and influence the solubility and steric properties of the final probe. For instance, it could be used to attach a fluorescent dye to a ligand that binds to a specific protein, allowing for the visualization of that protein in a cellular context. rsc.org The development of activity-based probes, which covalently label active enzymes, is another area where chloroformates can be employed to connect the reactive "warhead" to the rest of the probe structure. nih.gov

Q & A

Q. How can researchers validate the purity of this compound batches using orthogonal analytical methods?

- Combine NMR (¹H/¹³C) for structural confirmation, GC-FID for volatile impurities, and titration (e.g., potentiometric Cl⁻ analysis) for active compound quantification. Cross-validate with LC-MS to detect non-volatile contaminants. Purity ≥98% is typically required for synthetic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.